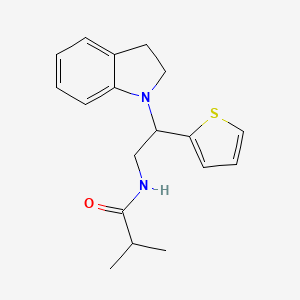

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)isobutyramide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-13(2)18(21)19-12-16(17-8-5-11-22-17)20-10-9-14-6-3-4-7-15(14)20/h3-8,11,13,16H,9-10,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEHGRWHGVYWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities. The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the indole derivative.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Based on the biological activities associated with indole derivatives, the effects could include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked HIV infection, reduced oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, and inhibited cholinesterase activity.

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 343.45 g/mol. The compound features an indole moiety linked to a thiophene group, enhancing its pharmacological profile compared to simpler compounds.

Antimicrobial and Antitumor Properties

Research indicates that compounds structurally related to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Indolin derivatives have shown promising results against various bacterial strains. For example, indolin-2-one derivatives containing thiophene rings have demonstrated significant antimicrobial effects, particularly against Gram-positive bacteria .

- Antitumor Activity : Several studies have reported that indolin derivatives possess antitumor properties. For instance, certain indolin derivatives have shown cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Effects

Compounds similar to this compound have been noted for their anti-inflammatory properties. The presence of the indole and thiophene groups is believed to contribute to the modulation of inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .

Molecular docking studies suggest that this compound interacts with specific biological targets associated with inflammation and cancer. These interactions may involve binding to proteins that regulate cell signaling pathways, thus influencing cellular responses to stress and disease.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indoline Moiety : Starting from indole derivatives, the indoline structure can be synthesized through hydrogenation.

- Introduction of the Thiophene Ring : This can be achieved using cross-coupling reactions such as Suzuki or Stille coupling.

- Amidation Reaction : The final step involves forming the amide bond with isobutyric acid or its derivatives.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N1-Ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | Anti-inflammatory | |

| N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | Antitubercular | |

| N1-(4-methylphenyl)-N2-(indolin-3-yloxyacetyl)amide | Antioxidant |

This table illustrates the diversity in biological activities among compounds sharing structural similarities with this compound, highlighting its unique pharmacological potential.

Case Studies and Research Findings

Recent studies have focused on the dual activity of indolin derivatives, showing that modifications can lead to compounds with both antimicrobial and anticancer properties. For example, derivatives containing the thiophene moiety displayed enhanced activity against various cancer cell lines while maintaining low toxicity towards normal cells .

In one study, a series of indolin derivatives were synthesized and tested for their cytotoxic effects against MCF-7 and A549 cell lines. The results indicated that specific modifications in the structure significantly influenced their anticancer potency, with some compounds achieving IC50 values below 10 µM .

Comparison with Similar Compounds

Structural Analogs with Indoline/Indole Moieties

describes compounds such as N-(2-oxoindolin-5-yl)butyramide (60) and N-(2-oxoindolin-5-yl)cyclohexanecarboxamide (62) , which share the indoline core but differ in substituents and functional groups:

Key Observations :

- Indoline vs. Indolinone: The target compound retains a saturated indoline ring, whereas analogs in feature an oxidized indolinone (2-oxoindoline) core.

- Substituent Effects : The isobutyramide group in the target compound introduces branching near the amide, which may enhance metabolic stability compared to linear-chain amides (e.g., butyramide in Compound 60) .

- Thiophene Integration : Unlike analogs, the target compound incorporates a thiophene ring, which could improve lipophilicity and π-π stacking interactions in hydrophobic binding pockets.

Thiophene-Containing Antimicrobial Agents

and highlight quinolone derivatives with thiophene substituents, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones, which exhibit antibacterial activity against multidrug-resistant Staphylococcus aureus .

Key Observations :

- Linker Chemistry: The target compound uses a simple ethyl bridge, while antimicrobial analogs employ oxoethyl or oximinoethyl linkers. These polar groups may enhance solubility but reduce membrane permeability compared to the target's non-polar ethyl chain.

- Thiophene Halogenation : Bromine or methylthio groups in analogs improve antibacterial potency via electronegative or hydrophobic interactions, whereas the target’s unsubstituted thiophene may prioritize metabolic stability .

Q & A

What are the common synthetic routes for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)isobutyramide, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis typically involves multi-step reactions, starting with the formation of the indoline-thiophene core followed by amidation. For example, coupling indoline and thiophene derivatives via nucleophilic substitution or condensation reactions, then introducing the isobutyramide group using activated esters or coupling agents like EDCI/HOBt. Key steps include temperature control (e.g., reflux in acetic acid) and solvent selection (e.g., glacial acetic acid or DMF) to minimize by-products .

Advanced Consideration

Optimization requires high-throughput screening (HTS) to evaluate catalysts, solvents, and stoichiometry. Continuous flow reactors can enhance reproducibility and scalability. Analytical tools like TLC and HPLC are critical for real-time monitoring .

How is the structural integrity of this compound confirmed post-synthesis?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are standard for confirming functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and aromatic protons. Mass spectrometry (MS) validates molecular weight .

Advanced Consideration

Advanced techniques include 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions. X-ray crystallography provides absolute stereochemical confirmation, though crystal growth may require tailored solvent systems .

What methodologies are used to evaluate the biological activity of this compound?

Basic Research Focus

Initial screening involves in vitro assays:

- Enzyme inhibition : Dose-response curves (IC₅₀) against targets like kinases or proteases.

- Receptor binding : Radioligand displacement assays for GPCRs or neurotransmitter receptors.

Cell viability assays (MTT/XTT) assess cytotoxicity in cancer or normal cell lines .

Advanced Consideration

Mechanistic studies use CRISPR-engineered cell lines to validate target specificity. Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐ, kₑ). In silico docking (AutoDock, Schrödinger) predicts binding modes to guide mutagenesis studies .

How can researchers resolve contradictions in experimental data, such as inconsistent biological activity across assays?

Basic Research Focus

Replicate experiments with strict controls (e.g., solvent-only controls, blinded analysis). Validate compound purity via HPLC (>95%) to rule out degradation products .

Advanced Consideration

Employ orthogonal assays (e.g., SPR vs. ITC) to cross-verify binding data. Statistical tools like ANOVA or Bayesian inference identify outliers. Meta-analysis of dose-response curves accounts for assay variability .

What computational strategies are employed to predict the physicochemical properties of this compound?

Basic Research Focus

Tools like SwissADME predict LogP (lipophilicity), solubility, and bioavailability. Molecular dynamics (MD) simulations assess conformational stability in aqueous or lipid environments .

Advanced Consideration

Quantum mechanical (QM) calculations (DFT) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps). Machine learning models (e.g., DeepChem) correlate structural features with experimental toxicity or metabolic stability .

How is the compound’s stability under varying storage and experimental conditions assessed?

Basic Research Focus

Forced degradation studies (heat, light, pH extremes) monitored via HPLC identify labile functional groups (e.g., amide hydrolysis). Accelerated stability testing (40°C/75% RH) over 1–3 months predicts shelf-life .

Advanced Consideration

LC-MS/MS detects trace degradation products. Kinetic modeling (Arrhenius equation) extrapolates long-term stability from short-term data. Cryopreservation in lyophilized form enhances stability for in vivo studies .

What strategies are recommended for derivatizing this compound to explore structure-activity relationships (SAR)?

Basic Research Focus

Modify the indoline or thiophene moieties via halogenation, alkylation, or cross-coupling (Suzuki, Buchwald-Hartwig). Introduce bioisosteres (e.g., replacing thiophene with furan) to assess electronic effects .

Advanced Consideration

Combinatorial chemistry libraries enable rapid SAR exploration. Click chemistry (e.g., CuAAC) adds functional tags (fluorophores, biotin) for target identification. Fragment-based drug design (FBDD) identifies minimal pharmacophores .

How can researchers address challenges in achieving enantiomeric purity during synthesis?

Basic Research Focus

Chiral HPLC or SFC separates enantiomers. Asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) ensures stereocontrol at the indoline-thiophene junction .

Advanced Consideration

Dynamic kinetic resolution (DKR) converts racemic mixtures into single enantiomers. X-ray crystallography of diastereomeric salts (e.g., tartaric acid derivatives) confirms absolute configuration .

What are the ethical and regulatory considerations for transitioning this compound to preclinical studies?

Basic Research Focus

Follow OECD guidelines for in vitro genotoxicity (Ames test) and in vivo acute toxicity (LD₅₀ in rodents). IACUC approval ensures humane animal testing protocols .

Advanced Consideration

ADME/PK studies in multiple species (rodent, non-rodent) assess bioavailability and metabolite safety. FDA IND-enabling studies require GMP-compliant synthesis and batch documentation .

How does the compound’s electronic structure influence its interaction with biological targets?

Advanced Research Focus

The thiophene moiety’s electron-rich π-system facilitates charge-transfer interactions with aromatic residues (e.g., tyrosine, tryptophan) in binding pockets. Indoline’s basic nitrogen may form hydrogen bonds with acidic side chains (aspartate/glutamate). DFT-derived electrostatic potential maps guide rational design of analogs with enhanced affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.